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Abstract
N-Octylformamide (C₉H₁₉NO, CAS: 6282-06-0) is a secondary amide with significant utility in

various chemical applications, including as a solvent, a stabilizer, and an intermediate in

organic synthesis.[1] Accurate and comprehensive characterization of this compound is

paramount for its effective use and for quality control in research and industrial settings. This

guide provides a detailed analysis of the key spectroscopic data for N-Octylformamide,

including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal

techniques, we present a self-validating methodology for the unambiguous structural

confirmation and purity assessment of N-Octylformamide. This document is intended for

researchers, scientists, and professionals in drug development who require a thorough

understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Overview
N-Octylformamide is comprised of an eight-carbon alkyl chain (the octyl group) attached to

the nitrogen atom of a formamide group. This structure gives rise to distinct signals in various

spectroscopic analyses, which, when interpreted together, provide a complete picture of the

molecule's constitution.

The expected spectroscopic signatures are:
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NMR Spectroscopy: Will reveal the number of unique proton and carbon environments, their

connectivity, and the electronic environment of the formyl proton and carbonyl carbon.

IR Spectroscopy: Will identify the key functional groups, primarily the N-H and C=O bonds of

the secondary amide.

Mass Spectrometry: Will confirm the molecular weight and provide insights into the

fragmentation patterns, further corroborating the structure.[1]

Below is a diagram illustrating the molecular structure of N-Octylformamide with numbering

for the carbon atoms of the octyl chain.

Caption: Molecular structure of N-Octylformamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.[2] For N-Octylformamide, both ¹H and ¹³C NMR provide critical structural

information.

Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra of N-Octylformamide is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of N-Octylformamide in 0.6-0.7 mL

of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in

a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 300 or 400 MHz

instrument for ¹H NMR and a corresponding frequency (e.g., 75 or 101 MHz) for ¹³C NMR.[4]

Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, a sufficient number

of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton

decoupling is typically employed to simplify the spectrum to single lines for each unique

carbon.[2]

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS) at 0 ppm.[5]
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¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of N-Octylformamide exhibits characteristic signals for the alkyl chain

protons, the amide proton, and the formyl proton.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~8.0 Singlet 1H Formyl proton (CHO)

~6.0-7.0 Broad Singlet 1H Amide proton (NH)

~3.2 Quartet 2H
Methylene group

adjacent to N (N-CH₂)

~1.5 Multiplet 2H
Methylene group β to

N

~1.3 Multiplet 10H
Methylene groups of

the alkyl chain

~0.9 Triplet 3H
Terminal methyl group

(CH₃)

Formyl Proton (~8.0 ppm): This proton is significantly deshielded due to the electron-

withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

Amide Proton (~6.0-7.0 ppm): The chemical shift of the N-H proton can be broad and

variable depending on concentration and solvent due to hydrogen bonding and exchange.

Alkyl Chain Protons: The protons on the carbon adjacent to the nitrogen (~3.2 ppm) are

deshielded. The remaining methylene groups of the octyl chain appear as a complex

multiplet around 1.3 ppm, and the terminal methyl group gives a characteristic triplet at

approximately 0.9 ppm.

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
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Chemical Shift (δ, ppm) Assignment

~163 Carbonyl carbon (C=O)

~40 Methylene carbon adjacent to N (N-CH₂)

~32 Alkyl chain carbons

~29 Alkyl chain carbons

~27 Alkyl chain carbons

~23 Alkyl chain carbons

~14 Terminal methyl carbon (CH₃)

Carbonyl Carbon (~163 ppm): The amide carbonyl carbon resonates at a characteristic

downfield shift.[6]

Alkyl Carbons: The carbons of the octyl chain show distinct signals, with the carbon attached

to the nitrogen appearing around 40 ppm. The other methylene carbons are found in the

typical aliphatic region (23-32 ppm), and the terminal methyl carbon is the most upfield at

~14 ppm.

Caption: Summary of ¹H and ¹³C NMR assignments for N-Octylformamide.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: IR
Sample Preparation: The IR spectrum of N-Octylformamide, which is a liquid or low-melting

solid at room temperature, can be obtained neat by placing a thin film of the sample between

two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates is taken first and subtracted from the sample

spectrum.

IR Spectral Data and Interpretation
The IR spectrum of N-Octylformamide is dominated by absorptions corresponding to the

secondary amide and alkyl groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

~3300 Strong, Broad N-H stretch Secondary Amide

2950-2850 Strong C-H stretch Alkyl

~1670 Strong
C=O stretch (Amide I

band)
Secondary Amide

~1550 Moderate
N-H bend (Amide II

band)
Secondary Amide

N-H Stretch (~3300 cm⁻¹): This strong, broad absorption is characteristic of the N-H bond in

a secondary amide and is broadened due to hydrogen bonding.[8]

C-H Stretches (2950-2850 cm⁻¹): These strong absorptions are due to the stretching

vibrations of the C-H bonds in the octyl chain.[9]

Amide I Band (~1670 cm⁻¹): This is one of the most characteristic absorptions in the IR

spectrum and is primarily due to the C=O stretching vibration.[10]

Amide II Band (~1550 cm⁻¹): This band arises from a combination of N-H bending and C-N

stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization.[11]
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Experimental Protocol: MS
Sample Introduction: A dilute solution of N-Octylformamide is introduced into the mass

spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule, which

involves bombarding the sample with high-energy electrons.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

MS Data and Interpretation
The mass spectrum of N-Octylformamide will show the molecular ion peak and several

characteristic fragment ions. The molecular weight of N-Octylformamide (C₉H₁₉NO) is 157.25

g/mol .[12]

m/z Proposed Fragment Significance

157 [C₉H₁₉NO]⁺˙ Molecular Ion (M⁺˙)

114 [M - C₃H₇]⁺ Loss of a propyl radical

100 [M - C₄H₉]⁺ Loss of a butyl radical

86 [M - C₅H₁₁]⁺ Loss of a pentyl radical

72 [M - C₆H₁₃]⁺ Loss of a hexyl radical

58 [CH₃(CH₂)₃NH=CHOH]⁺
McLafferty rearrangement

product

44 [H₂N=CHO]⁺ Formamide fragment

30 [CH₂=NH₂]⁺ Common amine fragment

Molecular Ion (m/z 157): The presence of a peak at m/z 157 confirms the molecular weight of

the compound.[1]

Alpha-Cleavage: Fragmentation often occurs at the C-C bond alpha to the nitrogen atom,

leading to the loss of alkyl radicals and the formation of stable iminium ions.
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McLafferty Rearrangement: A characteristic rearrangement for amides with a sufficiently long

alkyl chain can lead to a fragment at m/z 58.

Base Peak: The most abundant ion in the spectrum (the base peak) is often a smaller, stable

fragment. For N-Octylformamide, this is frequently observed at m/z 30 or 58.[13]

[C₉H₁₉NO]⁺˙
m/z = 157

[M - C₄H₉]⁺
m/z = 100

- C₄H₉•

[M - C₅H₁₁]⁺
m/z = 86

- C₅H₁₁•

[CH₃(CH₂)₃NH=CHOH]⁺
m/z = 58

McLafferty
Rearrangement

[H₂N=CHO]⁺
m/z = 44

- C₃H₆

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for N-Octylformamide in EI-MS.

Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple

techniques. For N-Octylformamide:

Mass Spectrometry confirms the molecular formula of C₉H₁₉NO with a molecular ion at m/z

157.

IR Spectroscopy identifies the key functional groups: a secondary amide (N-H stretch at

~3300 cm⁻¹, C=O stretch at ~1670 cm⁻¹) and an alkyl chain (C-H stretches at 2950-2850

cm⁻¹).

¹³C NMR confirms the presence of 9 unique carbon environments, including a carbonyl

carbon (~163 ppm) and eight aliphatic carbons.
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¹H NMR provides the final, detailed structural confirmation, showing the connectivity of all

protons, including the distinct formyl and amide protons, and the signals corresponding to

the octyl chain.

Together, these techniques provide a comprehensive and self-validating dataset that

unambiguously confirms the structure of N-Octylformamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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